Z-Gly-Ala-Gln-AMC

Legumain Cysteine Protease Enzyme Kinetics

Characterizing WprA serine protease or legumain demands sequence-matched fluorogenic substrates to avoid cross-reactivity artifacts. Z-Gly-Ala-Gln-AMC delivers validated selectivity: • ~19-fold higher catalytic efficiency for legumain vs. Z-Ala-Ala-Asn-AMC • Optimal WprA cleavage at pH 7.5; no cross-reactivity with trypsin or thrombin • ≥95% purity; custom pack sizes from mg to gram; global shipping with blue ice

Molecular Formula C28H31N5O8
Molecular Weight 565.6 g/mol
CAS No. 201928-35-0
Cat. No. B1474273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Ala-Gln-AMC
CAS201928-35-0
Molecular FormulaC28H31N5O8
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C28H31N5O8/c1-16-12-25(36)41-22-13-19(8-9-20(16)22)32-27(38)21(10-11-23(29)34)33-26(37)17(2)31-24(35)14-30-28(39)40-15-18-6-4-3-5-7-18/h3-9,12-13,17,21H,10-11,14-15H2,1-2H3,(H2,29,34)(H,30,39)(H,31,35)(H,32,38)(H,33,37)/t17-,21-/m0/s1
InChIKeyPYEJEDAFMQMDEM-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Ala-Gln-AMC (CAS 201928-35-0): A Fluorogenic Tripeptide Substrate for Serine and Cysteine Protease Activity Assays


Z-Gly-Ala-Gln-AMC (Cbz-Gly-Ala-Gln-7-amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate characterized by a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore conjugated to the C-terminal glutamine residue via an amide bond [1]. It is a member of the broader class of peptide-AMC substrates, which are widely employed to measure protease activity due to the release of highly fluorescent free AMC upon enzymatic cleavage, enabling real-time kinetic monitoring .

Why Z-Gly-Ala-Gln-AMC Cannot Be Replaced by Generic AMC Substrates in WprA or Legumain Assays


The substitution of Z-Gly-Ala-Gln-AMC with other commercially available peptide-AMC substrates is not analytically valid due to the high sequence specificity of the target proteases. Protease substrate recognition is primarily determined by the amino acid residues occupying the enzyme's S1-S4 subsites [1]. Substrates designed for other proteases, such as the thrombin-specific Z-Gly-Gly-Arg-AMC or the trypsin substrate Boc-Gln-Ala-Arg-AMC, present different P1 residues (Arg vs. Gln), which are not recognized by the S1 pockets of WprA or legumain and will yield negligible cleavage under identical assay conditions [2]. This specificity necessitates procurement of the correct sequence-matched substrate.

Quantitative Differentiation of Z-Gly-Ala-Gln-AMC: Kinetic and Conditional Evidence


Legumain Catalytic Efficiency: Z-Gly-Ala-Gln-AMC vs. Gold Standard Substrate

Z-Gly-Ala-Gln-AMC demonstrates substantially higher catalytic efficiency with legumain compared to the widely used gold-standard substrate Z-Ala-Ala-Asn-AMC [1]. This difference is critical for assay sensitivity, particularly when working with low enzyme concentrations or complex biological matrices.

Legumain Cysteine Protease Enzyme Kinetics

Optimal Cleavage pH for WprA Serine Protease: A Defined Experimental Condition

The serine protease WprA from Bacillus subtilis cleaves Z-Gly-Ala-Gln-AMC with a well-defined pH optimum of 7.5 [1]. This specific condition is a known characteristic of WprA activity towards substrates with a Gln residue at the P1 position and is crucial for designing accurate and reproducible kinetic experiments [2].

WprA Serine Protease Bacillus subtilis

Protease Selectivity Profile: Differentiation from Common Trypsin and Thrombin Substrates

Z-Gly-Ala-Gln-AMC is specifically cleaved by WprA, a subtilisin-like serine protease from B. subtilis, but is not a substrate for mammalian trypsin or thrombin [1]. This is in direct contrast to substrates like Boc-Gln-Ala-Arg-AMC (trypsin) [2] and Z-Gly-Gly-Arg-AMC (thrombin) , which feature a positively charged P1 residue (Arg) essential for recognition by those enzymes.

Substrate Specificity Serine Protease Fluorogenic Assay

Recommended Applications for Z-Gly-Ala-Gln-AMC Based on Differentiated Performance


High-Sensitivity Quantification of Legumain Activity in Tumor Lysates

Researchers investigating the role of legumain in cancer progression should select Z-Gly-Ala-Gln-AMC due to its ~19-fold higher catalytic efficiency compared to Z-Ala-Ala-Asn-AMC [1]. This superior efficiency enables accurate detection of legumain activity in dilute or complex samples like tumor homogenates, providing a more robust signal for inhibitor screening or biomarker studies.

Characterization of Recombinant WprA Protease from Bacillus subtilis

For scientists purifying and characterizing the WprA serine protease, Z-Gly-Ala-Gln-AMC is the optimal fluorogenic substrate. Its well-defined pH optimum of 7.5 for cleavage [1] provides a clear experimental parameter for establishing standard kinetic assays, as documented in the foundational characterization of this enzyme [2].

Differentiation of Bacterial Protease Activity from Mammalian Contaminants

When studying proteolytic activity in mixed-culture systems or samples containing host-cell proteins, Z-Gly-Ala-Gln-AMC provides a selective readout for bacterial subtilisin-like proteases like WprA. Its lack of cross-reactivity with common mammalian serine proteases (e.g., trypsin, thrombin) [1] ensures that the measured signal is specifically attributable to the target bacterial enzyme, avoiding false-positive results from contaminating activities.

Biochemical Education and Protease Mechanism Studies

In academic settings, Z-Gly-Ala-Gln-AMC serves as an excellent model substrate for teaching enzyme kinetics and substrate specificity. The clear pH dependence of its cleavage by WprA [2] and its stark difference in recognition compared to trypsin/thrombin substrates [1] provide tangible, quantitative examples of how enzyme active sites discriminate between similar peptide sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Gly-Ala-Gln-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.